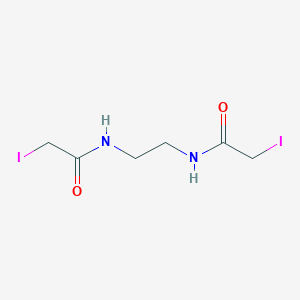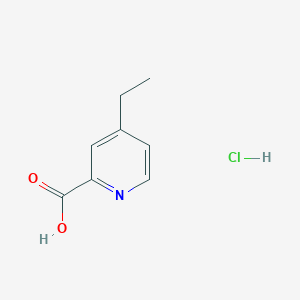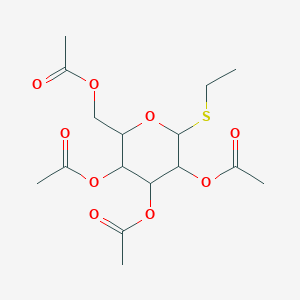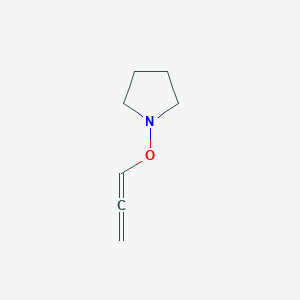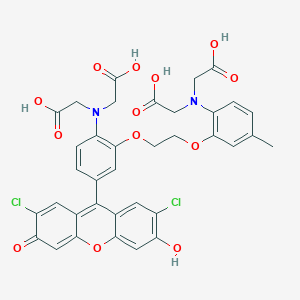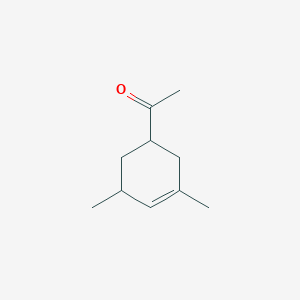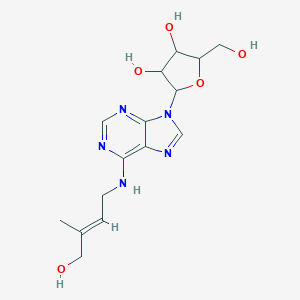
ゼアチンリボシド
概要
説明
トランスゼアチンリボシドは、細胞分裂、シュートの成長を促進し、根の形成を阻害する植物ホルモンの一種であるサイトカイニンの一種です。ゼアチンの誘導体であり、ゼアチンはトランスゼアチンとシスゼアチンの2つの異性体で存在します。 トランスゼアチンリボシドは最も活性の高い形態と考えられており、植物の様々な発達過程と環境応答に関与しています .
科学的研究の応用
Trans-Zeatin Riboside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cytokinins and their derivatives.
Biology: Trans-Zeatin Riboside is extensively used in plant biology to investigate its role in cell division, shoot growth, and root inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and anti-aging properties.
作用機序
トランスゼアチンリボシドは、植物細胞内の特定のサイトカイニン受容体と結合することによって、その効果を発揮します。この結合は、細胞分裂、シュートの成長、根の形成阻害に関与する遺伝子の発現につながるシグナル伝達カスケードを活性化します。 分子標的としては、植物の二成分シグナル伝達系の一部であるCRE1/AHK4などのサイトカイニン受容体があります .
類似の化合物との比較
類似の化合物
シスゼアチンリボシド: トランスゼアチンリボシドに比べて生物活性が弱い、ゼアチンリボシドの別の異性体です。
N6-(Δ2-イソペンチル) アデニン (iP): 構造的特性は異なりますが、類似の機能を持つサイトカイニンです。
ジヒドロゼアチンリボシド: ゼアチンリボシドの水素化形態で、生物活性は異なります.
独自性
トランスゼアチンリボシドは、高い生物活性と、木部血管における長距離シグナル伝達の主要な形態としての役割により、ユニークです。 シス異性体や他のサイトカイニン誘導体に比べて、植物の様々な成長と発達過程を効果的に調節します .
Safety and Hazards
将来の方向性
Zeatin riboside has been used in various plant science applications, including in vitro regeneration of eggplant . It has also been used in studies investigating the role of cytokinins in plant physiology and development . Future research may continue to explore the potential applications of Zeatin riboside in plant science and agriculture .
生化学分析
Biochemical Properties
Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .
Cellular Effects
Zeatin riboside has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .
Molecular Mechanism
The mechanism of action of Zeatin riboside involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of Zeatin riboside differs depending on the organism, with different metabolic pathways observed in oat and tobacco .
Temporal Effects in Laboratory Settings
The effects of Zeatin riboside change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with Zeatin riboside prevalent in the developmental stages associated with limited growth .
Metabolic Pathways
Zeatin riboside is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .
Transport and Distribution
Zeatin riboside is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .
Subcellular Localization
The subcellular localization of Zeatin riboside is influenced by its farnesylation. Farnesylation of Zeatin riboside appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .
準備方法
合成経路と反応条件
トランスゼアチンリボシドは、いくつかの方法で合成することができます。一般的なアプローチの1つは、プリンサルベージ経路を通じて、トランスゼアチンをトランスゼアチンリボシドに酵素的に変換することです。 このプロセスには、通常、アデノシンキナーゼやサイトカイニンリボシドホスホリラーゼなどの特定の酵素が必要です .
工業的生産方法
工業的な設定では、トランスゼアチンリボシドは、多くの場合、微生物発酵を含むバイオテクノロジー的方法によって製造されます。この方法は、遺伝子組み換え微生物を利用して、大量に化合物を生成します。 発酵プロセスには、抽出と精製の手順が続き、最終製品が得られます .
化学反応の分析
反応の種類
トランスゼアチンリボシドは、次のような様々な化学反応を起こします。
酸化: この反応は、トランスゼアチンリボシドを酸化形態に変換するものであり、生物活性を変化させる可能性があります。
還元: 還元反応は、トランスゼアチンリボシドを酸化状態から活性形態に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主要な生成物
これらの反応によって生成される主な生成物には、トランスゼアチンリボシドの酸化形態と還元形態、および生物活性を変えた置換誘導体などがあります .
科学研究への応用
トランスゼアチンリボシドは、幅広い科学研究への応用があります。
化学: サイトカイニンとその誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: トランスゼアチンリボシドは、細胞分裂、シュートの成長、根の阻害における役割を調査するために、植物生物学において広く使用されています。
医学: 細胞増殖や抗老化特性など、その潜在的な治療的応用を調査する研究が進行中です。
類似化合物との比較
Similar Compounds
Cis-Zeatin Riboside: Another isomer of zeatin riboside, which has a weaker biological impact compared to trans-zeatin riboside.
N6-(Δ2-isopentenyl) adenine (iP): A cytokinin with similar functions but different structural properties.
Dihydrozeatin Riboside: A hydrogenated form of zeatin riboside with distinct biological activities.
Uniqueness
Trans-Zeatin Riboside is unique due to its high biological activity and its role as a major long-distance signaling form in xylem vessels. It is more effective in regulating various growth and developmental processes in plants compared to its cis isomer and other cytokinin derivatives .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Zeatin riboside can be achieved through a multi-step process involving the modification of various starting materials. The general approach involves the synthesis of the ribose moiety followed by the coupling of the zeatin base to the ribose. The synthesis can be achieved through either chemical or enzymatic methods.", "Starting Materials": ["adenine", "ribose", "phosphoric acid", "sodium borohydride", "trimethylsilyl chloride", "zeatin"], "Reaction": ["1. Adenine is reacted with ribose and phosphoric acid to form adenosine.", "2. Adenosine is then converted to 9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)adenine using acetic anhydride and catalytic amounts of dimethylaminopyridine.", "3. The resulting intermediate is then reduced using sodium borohydride to form 9-(beta-D-ribofuranosyl)adenine.", "4. The ribose moiety is then protected using trimethylsilyl chloride to form 2',3',5'-tri-O-acetyl-9-(beta-D-ribofuranosyl)adenine.", "5. The zeatin base is then coupled to the ribose moiety using a coupling reagent such as N,N'-carbonyldiimidazole to form Zeatin riboside." ] } | |
CAS番号 |
6025-53-2 |
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |
InChIキー |
GOSWTRUMMSCNCW-KRXBUXKQSA-N |
異性体SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
正規SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
melting_point |
180 - 182 °C |
| 28542-78-1 | |
物理的記述 |
Solid |
同義語 |
N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are zeatin riboside and its primary function in plants?
A1: Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []
Q2: What other cytokinins are found alongside zeatin riboside in plants?
A2: Plants contain a diverse range of cytokinins in addition to zeatin riboside. These include zeatin, dihydrozeatin, dihydrozeatin riboside, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]
Q3: How do the levels of zeatin riboside and other cytokinins change during leaf senescence in soybean plants?
A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of zeatin riboside, zeatin, dihydrozeatin, and dihydrozeatin riboside in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []
Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?
A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly zeatin riboside and dihydrozeatin riboside, indicating their potential role in delaying senescence. []
Q5: How is zeatin riboside metabolized in plants?
A5: Zeatin riboside undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]
Q6: Are there any specific organs or tissues in plants where zeatin riboside accumulates?
A7: Research suggests that zeatin riboside accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]
Q7: Can external factors influence zeatin riboside levels in plants?
A8: Yes, environmental factors can impact zeatin riboside levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []
Q8: What is the significance of zeatin riboside in plant tissue culture?
A9: Zeatin riboside is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of zeatin riboside in inducing shoot formation.
Q9: Can the combination of zeatin riboside with other plant growth regulators enhance its effects in tissue culture?
A10: Yes, combining zeatin riboside with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using zeatin riboside in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []
Q10: Does the concentration of zeatin riboside in the culture medium influence plant regeneration?
A11: Yes, the concentration of zeatin riboside plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM zeatin riboside. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L zeatin riboside showed optimal performance for in vitro direct regeneration from nodal explants. []
Q11: What are the potential applications of understanding zeatin riboside's role in plant development?
A11: A deeper understanding of zeatin riboside can be leveraged for various agricultural applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


